molecular formula C12H11N5O B1662424 3-[(7H-purin-6-ylamino)methyl]phenol CAS No. 75737-38-1

3-[(7H-purin-6-ylamino)methyl]phenol

Cat. No. B1662424
CAS RN: 75737-38-1
M. Wt: 241.25 g/mol
InChI Key: BUDWTFCZGZYQHZ-UHFFFAOYSA-N
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Description

“3-[(7H-purin-6-ylamino)methyl]phenol” is a chemical compound with the molecular formula C12H11N5O . It has an average mass of 241.249 Da and a monoisotopic mass of 241.096359 Da . This compound is also known as meta-Topolin, a cytokinin that has been found in Populus canadensis.


Molecular Structure Analysis

The molecular structure of “3-[(7H-purin-6-ylamino)methyl]phenol” consists of a purine ring attached to a phenol group via a methylene bridge . The purine ring contains two nitrogen atoms, while the phenol group contains a hydroxyl (-OH) functional group .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 611.9±45.0 °C at 760 mmHg, and a flash point of 323.9±28.7 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 87 Å2 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Schiff base compounds, which include "3-[(7H-purin-6-ylamino)methyl]phenol", are synthesized and characterized for their structure and properties. For example, a study on a similar Schiff base compound detailed its synthesis and crystal structure analysis, highlighting its potential in structural chemistry and material science (Wang et al., 2008).
  • Biological Activity and Drug Potential :

    • Alkylaminophenol compounds, closely related to "3-[(7H-purin-6-ylamino)methyl]phenol", have been studied for their antioxidant properties and potential as biologically active drugs (Y. Ulaş, 2020).
  • Sensing Applications :

    • Certain isomers of similar compounds have been developed as dual fluorescence chemosensors for metal ions, indicating applications in environmental monitoring and analytical chemistry (Ananta Hazra et al., 2018).
  • Catalysis and Chemical Reactions :

    • Schiff base ligands like "3-[(7H-purin-6-ylamino)methyl]phenol" are used in the synthesis of copper complexes, demonstrating potential in catalysis and the study of magnetic properties (S. Sagar et al., 2017).
  • Theoretical and Experimental Compatibility :

    • Theoretical and experimental studies on alkylaminophenol compounds, similar to "3-[(7H-purin-6-ylamino)methyl]phenol", show compatibility, indicating their significance in theoretical chemistry and computational modeling (Y. Ulaş, 2021).
  • Environmental Sensing and Monitoring :

    • Studies on compounds similar to "3-[(7H-purin-6-ylamino)methyl]phenol" demonstrate their potential as colorimetric and fluorescence sensors for various ions, useful in environmental sensing (K. Ghosh et al., 2014).

properties

IUPAC Name

3-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWTFCZGZYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468557
Record name 3-[(7H-purin-6-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(7H-purin-6-ylamino)methyl]phenol

CAS RN

75737-38-1
Record name 3-[(7H-purin-6-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meta-Topolin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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